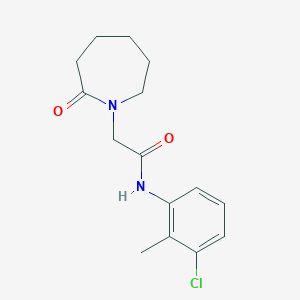![molecular formula C14H20N2O2 B7473546 N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMXAA was first discovered in the 1980s as a compound with antitumor properties. It was later found to have the ability to stimulate the immune system, leading to its potential use as an immunostimulant. DMXAA has been studied extensively in preclinical models and has shown promising results in the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. It is thought to work by activating the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as natural killer cells and T cells, which can then target and kill tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, such as interferon-alpha and interleukin-6, which are involved in the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is that it has shown promising results in preclinical models, indicating its potential use as a cancer treatment. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Direcciones Futuras
There are a number of future directions for research on DMXAA. One area of focus is on developing more potent analogs of DMXAA that can be used at lower doses. Another area of focus is on understanding the mechanism of action of DMXAA in more detail, which could lead to the development of new immunostimulatory drugs. Finally, there is a need for more clinical trials to test the efficacy and safety of DMXAA in humans.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine and acetic anhydride. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively in preclinical models, including in vitro and in vivo studies. It has shown promising results in the treatment of various types of cancer, including lung, breast, and colon cancer. DMXAA has been shown to have a direct effect on tumor cells, as well as an indirect effect through the stimulation of the immune system.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-12(7-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHMVXBRPUGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)


